4-Benzyl-6-bromo-2H-phthalazin-1-one
CAS No.:
Cat. No.: VC14006722
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11BrN2O |
|---|---|
| Molecular Weight | 315.16 g/mol |
| IUPAC Name | 4-benzyl-6-bromo-2H-phthalazin-1-one |
| Standard InChI | InChI=1S/C15H11BrN2O/c16-11-6-7-12-13(9-11)14(17-18-15(12)19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,19) |
| Standard InChI Key | YPUJWNUDPMQYIL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=NNC(=O)C3=C2C=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-Benzyl-6-bromo-2H-phthalazin-1-one belongs to the phthalazinone family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₅H₁₁BrN₂O, with a molecular weight of 315.16 g/mol . The compound’s structure comprises a planar phthalazinone core fused with a benzene ring, modified by a benzyl group (C₆H₅CH₂-) at position 4 and a bromine atom at position 6 (Figure 1).
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| CAS Number | 51256-53-2 |
| Molecular Formula | C₁₅H₁₁BrN₂O |
| Molecular Weight | 315.16 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Flash Point | Not reported |
The absence of reported melting/boiling points suggests limited experimental characterization, a common issue with intermediates in synthetic pathways.
Structural Significance
The bromine atom at position 6 introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . The benzyl group at position 4 enhances lipophilicity, potentially improving membrane permeability in biological systems. This dual modification aligns with strategies for optimizing drug-like properties in kinase inhibitor development .
Synthesis and Reactivity
Reactivity Profile
The bromine atom serves as a versatile handle for derivatization:
-
Cross-Coupling: Palladium-catalyzed couplings (e.g., with boronic acids) to install aryl, heteroaryl, or alkenyl groups .
-
Nucleophilic Substitution: Replacement with amines or thiols under basic conditions.
The phthalazinone core’s NH group may participate in hydrogen bonding, influencing interactions with biological targets like kinase ATP-binding pockets .
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